2,4,6-Trimethylbenzaldehyde
2,4,6-Trimethylbenzaldehyde
2, 4, 6-Trimethylbenzaldehyde, also known as 2-mesitylenecarboxaldehyde or b-isodural, belongs to the class of organic compounds known as benzoyl derivatives. These are organic compounds containing an acyl moiety of benzoic acid with the formula (C6H5CO-). 2, 4, 6-Trimethylbenzaldehyde exists as a liquid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 2, 4, 6-trimethylbenzaldehyde is primarily located in the membrane (predicted from logP). Outside of the human body, 2, 4, 6-trimethylbenzaldehyde can be found in herbs and spices. This makes 2, 4, 6-trimethylbenzaldehyde a potential biomarker for the consumption of this food product.
Brand Name:
Vulcanchem
CAS No.:
487-68-3
VCID:
VC0022134
InChI:
InChI=1S/C10H12O/c1-7-4-8(2)10(6-11)9(3)5-7/h4-6H,1-3H3
SMILES:
CC1=CC(=C(C(=C1)C)C=O)C
Molecular Formula:
C10H12O
Molecular Weight:
148.2 g/mol
2,4,6-Trimethylbenzaldehyde
CAS No.: 487-68-3
Reference Standards
VCID: VC0022134
Molecular Formula: C10H12O
Molecular Weight: 148.2 g/mol
CAS No. | 487-68-3 |
---|---|
Product Name | 2,4,6-Trimethylbenzaldehyde |
Molecular Formula | C10H12O |
Molecular Weight | 148.2 g/mol |
IUPAC Name | 2,4,6-trimethylbenzaldehyde |
Standard InChI | InChI=1S/C10H12O/c1-7-4-8(2)10(6-11)9(3)5-7/h4-6H,1-3H3 |
Standard InChIKey | HIKRJHFHGKZKRI-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C(=C1)C)C=O)C |
Canonical SMILES | CC1=CC(=C(C(=C1)C)C=O)C |
Boiling Point | 238.5 °C |
Melting Point | 14.0 °C 14°C |
Physical Description | Liquid |
Description | 2, 4, 6-Trimethylbenzaldehyde, also known as 2-mesitylenecarboxaldehyde or b-isodural, belongs to the class of organic compounds known as benzoyl derivatives. These are organic compounds containing an acyl moiety of benzoic acid with the formula (C6H5CO-). 2, 4, 6-Trimethylbenzaldehyde exists as a liquid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 2, 4, 6-trimethylbenzaldehyde is primarily located in the membrane (predicted from logP). Outside of the human body, 2, 4, 6-trimethylbenzaldehyde can be found in herbs and spices. This makes 2, 4, 6-trimethylbenzaldehyde a potential biomarker for the consumption of this food product. |
Synonyms | 2,4,6-Trimethylbenzaldehyde; 2-Formyl-1,3,5-trimethylbenzene; 2-Formylmesitylene; |
PubChem Compound | 10254 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume